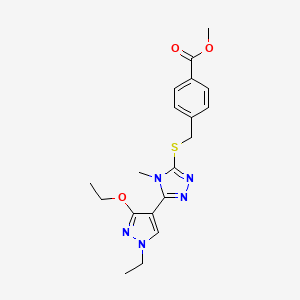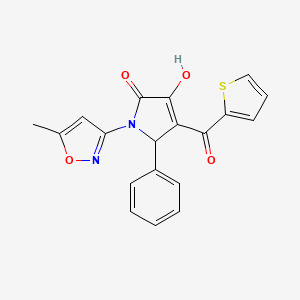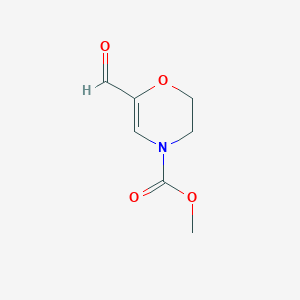
methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate is a complex chemical compound of interest in multiple scientific disciplines This compound is noteworthy for its distinct structure featuring a benzoate ester linked to a pyrazolyl triazole moiety through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate typically begins with the construction of the 1,2,4-triazole ring, often through cyclization reactions involving appropriate hydrazides and carboxylic acid derivatives. The pyrazole ring is then synthesized and ethylated at specific positions to introduce the ethoxy and ethyl groups. The final assembly involves the thioether formation, linking the triazole and benzoate moieties under mild conditions with thiol reagents. Optimized reaction conditions include careful control of temperatures, solvents, and purification steps to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound might employ continuous flow synthesis techniques to enhance scalability and consistency. Utilizing automated synthesis robots and flow reactors can streamline the multi-step process, improving reaction efficiency and reducing waste. Industrial setups focus on green chemistry principles, minimizing hazardous reagents and employing recyclable solvents where possible.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, prominently including:
Oxidation: The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the ester group, converting it into the corresponding alcohol.
Substitution: Substitutions at the pyrazole or triazole rings can be facilitated by nucleophilic reagents, introducing new functional groups.
Common Reagents and Conditions
Oxidation often employs reagents like hydrogen peroxide or peracids under mild to moderate temperatures. Reduction processes might use reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions generally occur under the influence of alkylating agents or nucleophiles, in solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
Oxidation leads to products like methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)sulfinyl)methyl)benzoate. Reduction yields derivatives such as 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzyl alcohol. Substitution reactions produce a variety of functionalized analogs depending on the nucleophiles used.
Scientific Research Applications
Methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate finds applications across several scientific domains:
Chemistry: It serves as a building block for synthesizing complex molecules and as a reference standard in analytical techniques.
Biology: The compound's structural motifs are explored for interactions with biological macromolecules, potentially leading to bioactive agents.
Medicine: Its analogs are investigated for therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in developing specialty chemicals, dyes, and advanced materials with tailored properties.
Mechanism of Action
The compound's mechanism of action is multifaceted, often involving interactions with molecular targets like enzymes or receptors. Its pyrazolyl triazole core may engage in hydrogen bonding or hydrophobic interactions with biological targets, modulating their activity. Pathways involved can range from enzyme inhibition to receptor modulation, depending on the specific application and functional derivatization.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((5-(1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Ethyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Methyl 4-(((5-(3-methoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate
Uniqueness
The ethoxy group in methyl 4-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)benzoate introduces unique electronic and steric characteristics, impacting its reactivity and binding properties. This specific substitution pattern can enhance its suitability for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-5-24-11-15(17(22-24)27-6-2)16-20-21-19(23(16)3)28-12-13-7-9-14(10-8-13)18(25)26-4/h7-11H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKGHWGDQDQUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2432942.png)



![(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B2432950.png)
![ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2432951.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B2432954.png)




![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)
![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
